Silane, [(dimethylsilyl)methyl]trimethyl-

Chemical Vapor Deposition Silicon-Carbon Films Surface Roughness

Silane, [(dimethylsilyl)methyl]trimethyl- (also named 2,2,4-trimethyl-2,4-disilapentane or dimethyl(trimethylsilylmethyl)silane) is a bifunctional organosilicon compound of the carbosilane class, containing both a dimethylsilyl hydride (Si–H) moiety and a trimethylsilylmethyl group connected through a methylene bridge (Si–CH₂–Si). With a molecular formula of C₆H₁₈Si₂, it presents as a colorless liquid with a boiling point of 121 °C, density of 0.7454 g/cm³, and refractive index of 1.4158.

Molecular Formula C6H18Si2
Molecular Weight 145.37 g/mol
CAS No. 1189-75-9
Cat. No. B073225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, [(dimethylsilyl)methyl]trimethyl-
CAS1189-75-9
Molecular FormulaC6H18Si2
Molecular Weight145.37 g/mol
Structural Identifiers
SMILESC[Si](C)C[Si](C)(C)C
InChIInChI=1S/C6H17Si2/c1-7(2)6-8(3,4)5/h6H2,1-5H3
InChIKeyXISYFRGVGQIFHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silane, [(dimethylsilyl)methyl]trimethyl- (CAS 1189-75-9): Organosilicon Carbosilane with Differentiated Si–H Reactivity


Silane, [(dimethylsilyl)methyl]trimethyl- (also named 2,2,4-trimethyl-2,4-disilapentane or dimethyl(trimethylsilylmethyl)silane) is a bifunctional organosilicon compound of the carbosilane class, containing both a dimethylsilyl hydride (Si–H) moiety and a trimethylsilylmethyl group connected through a methylene bridge (Si–CH₂–Si) . With a molecular formula of C₆H₁₈Si₂, it presents as a colorless liquid with a boiling point of 121 °C, density of 0.7454 g/cm³, and refractive index of 1.4158 . The compound serves as a single-source CVD precursor for silicon‑carbon films and as a reactive hydrosilylation intermediate in the preparation of functional organosilicon materials [1].

1
CVD precursor

Carbosilane bridge architecture supports low‑roughness a‑SiC:H film deposition with enhanced plasma stability.

2
Hydrosilylation reagent

High hydride donor nucleophilicity (Mayr reference class) enables mild‑condition Si–H functionalization without strict anhydrous infrastructure.

3
Bifunctional building block

Orthogonal Si–H and TMS‑protected terminus permits step‑economic telechelic polymer synthesis.

Why Generic Substitution Fails for Silane, [(dimethylsilyl)methyl]trimethyl- (CAS 1189-75-9)


Simple in‑class substitution of Silane, [(dimethylsilyl)methyl]trimethyl- with other hydridosilanes is not feasible because the compound’s Si–CH₂–Si carbosilane bridge imposes a fundamentally different electronic environment and steric profile compared to molecules with direct Si–Si bonds (e.g., pentamethyldisilane) or simple alkylsilanes (e.g., triethylsilane) [1]. The methylene spacer electronically insulates the two silicon centers, resulting in a markedly higher hydride‑donor nucleophilicity (Mayr N = 4.86) than triethylsilane (N = 3.58) while simultaneously preserving a hydrolytic stability rating of 4 (no reaction with water under neutral conditions), a profile that alternative Si–H donors cannot replicate without compromising either reactivity or moisture tolerance [1]. These quantifiable divergences translate directly into distinct performance in CVD film quality and hydrosilylation selectivity, making generic replacement scientifically unsound.

Electronic insulation by Si–CH₂–Si bridge

The methylene spacer alters electron density at the Si–H center compared to direct Si–Si or alkylsilanes; film quality and hydrosilylation selectivity may not transfer from other silanes.

Nucleophilicity–stability balance

A hydride donor N parameter above 4.5 combined with hydrolytic sensitivity rating ≤4 is not replicated by common alternatives; substituting with a high‑reactivity silane risks moisture sensitivity, while a moisture‑tolerant substitute may reduce reaction rate.

CVD process mismatch

Precursors with Si–Si bonds introduce competing cleavage pathways that raise film roughness beyond what this carbosilane achieves; generic replacement may invalidate low‑roughness specification.

Product-Specific Quantitative Evidence Guide for Silane, [(dimethylsilyl)methyl]trimethyl- (CAS 1189-75-9)


CVD Silicon–Carbon Film Surface Roughness: Direct Head-to-Head Comparison with Trimethylsilane and Hexamethyldisilane

When used as a single-source precursor for remote hydrogen plasma CVD of amorphous hydrogenated silicon‑carbon (a‑SiC:H) films, Silane, [(dimethylsilyl)methyl]trimethyl- produces films with substantially lower surface roughness than two commonly used alternatives. In a comparative study, the root‑mean‑square roughness (R_rms) decreased from 1.7 nm to 0.8 nm as substrate temperature (T_s) was raised from 30 °C to 400 °C, whereas films deposited from trimethylsilane showed R_rms values of 2.2 nm decreasing to 1.0 nm, and hexamethyldisilane films gave R_rms values of 2.1 nm decreasing to 1.5 nm under identical conditions [1]. The target compound therefore delivers a 20–47% reduction in final film roughness relative to trimethylsilane and hexamethyldisilane, respectively.

CVD film surface roughness
Head-to-head
Target R_rms 0.8 nm (400°C) vs trimethylsilane 1.0 nm, hexamethyldisilane 1.5 nm
Lower final roughness improves film density and optical quality for coatings.
RHP‑CVD, AFM characterization; 20–47% roughness reduction relative to comparators.
Chemical Vapor Deposition Silicon-Carbon Films Surface Roughness

Hydride Donor Nucleophilicity: Mayr N Parameter Compared with Triethylsilane and Related Si–H Donors

The nucleophilicity of the Si–H moiety in Silane, [(dimethylsilyl)methyl]trimethyl- was determined by the Mayr method to be N = 4.86 (sN = 0.64) in dichloromethane at 20 °C [1]. This places it substantially above common hydrosilane reagents: triethylsilane (N = 3.58, sN = 0.70), diethyl(methyl)silane (N = 3.40, sN = 0.73), and ethyldimethylsilane (N = 3.30, sN = 0.73), all measured under identical conditions [2][3]. The 1.28–1.56 unit difference in N translates to roughly 1–2 orders of magnitude higher rate constants for reactions with a given electrophile, based on the Mayr equation log k(20 °C) = sN(N + E).

Mayr nucleophilicity N
Cross‑study comparable
N = 4.86
Supports faster hydrosilylation kinetics versus triethylsilane (N=3.58).
Mayr conditions: CH₂Cl₂, 20°C; ΔN +1.28 corresponds to ~19× rate enhancement.
Organosilicon Reactivity Nucleophilicity Hydrosilylation

Hydrolytic Stability: Quantitative Gelest Scale Comparison with Common Hydrosilanes

The hydrolytic sensitivity of Silane, [(dimethylsilyl)methyl]trimethyl- is rated 4 on the Gelest hydrolytic sensitivity scale, defined as “no reaction with water under neutral conditions” . This represents a significant operational advantage over widely used hydrosilanes such as phenylsilane (rating 7: reacts slowly with moisture/water) and alkyltrichlorosilanes (rating 8: reacts rapidly with moisture, water, protic solvents), while retaining high Si–H reactivity (Mayr N = 4.86) comparable to or exceeding these moisture‑sensitive alternatives [1]. No other silane in the Mayr H‑Si hydride donor database combines N > 4.5 with hydrolytic sensitivity ≤ 4.

Hydrolytic sensitivity
Class‑level
Gelest rating 4 (no reaction with neutral water)
Enables ambient handling while retaining high Si–H reactivity.
Contrast with phenylsilane (rating 7) and chlorosilanes (8); unique N>4.5 + sensitivity ≤4 profile.
Silane Handling Moisture Sensitivity Process Robustness

Physical Property Differentiation: Boiling Point and Density vs. Pentamethyldisilane

Silane, [(dimethylsilyl)methyl]trimethyl- exhibits a boiling point of 121 °C and density of 0.7454 g/cm³, compared to 98–99 °C and ~0.722 g/cm³ for the structurally closest analog pentamethyldisilane (CAS 812‑15‑7, (CH₃)₃Si–Si(CH₃)₂H) . The 22–23 °C higher boiling point and ~3% higher density of the target compound reflect the replacement of the Si–Si bond with a Si–CH₂–Si bridge, resulting in a larger molecular volume and greater intermolecular dispersion forces. In CVD applications, the higher boiling point provides a wider liquid‑phase handling window and more stable vapor delivery at elevated substrate temperatures, while the structural difference eliminates the competing Si–Si bond cleavage pathway that complicates pentamethyldisilane‑based film deposition.

Boiling point / density
Data to verify
bp 121°C, density 0.745 g/cm³ vs pentamethyldisilane 98–99°C, ~0.722 g/cm³
Wider liquid handling window for CVD vapor delivery.
Literature values; experimental verification recommended for specific setups.
Volatility Physical Properties CVD Precursor Selection

Best Research and Industrial Application Scenarios for Silane, [(dimethylsilyl)methyl]trimethyl- (CAS 1189-75-9)


Single-Source CVD Precursor for Low-Roughness Amorphous Silicon–Carbide (a-SiC:H) Films

The compound's intrinsically low surface roughness in plasma CVD, quantitatively demonstrated by R_rms values as low as 0.8 nm at 400 °C substrate temperature, makes it the preferred single-source precursor for protective hard coatings in microelectromechanical systems (MEMS), optical windows, and corrosion‑resistant layers where film smoothness directly correlates with device performance [1]. Procurement for CVD laboratories should prioritize this compound over trimethylsilane or hexamethyldisilane when sub‑nanometer roughness is specified.

High-Nucleophilicity Hydrosilylation Reagent for Mild-Condition Functionalization

With a Mayr nucleophilicity parameter N = 4.86—1.28 units above triethylsilane—this silane enables rapid hydrosilylation of unactivated alkenes and alkynes at lower temperatures or reduced platinum catalyst loadings compared to conventional reagents [2]. Industrial and academic synthetic groups seeking to minimize catalyst costs or avoid forcing conditions should select this compound for hydrosilylation‑based coupling and polymer end‑capping reactions.

Moisture-Tolerant Organosilicon Building Block for Large-Scale Industrial Processes

The hydrolytic sensitivity rating of 4 (no reaction with neutral water) permits storage and handling under ambient conditions, in contrast to phenylsilane (rating 7) or chlorosilanes (rating 8) . This translates to reduced capital expenditure on inert‑atmosphere infrastructure and lower operational risk, making the compound an attractive procurement choice for pilot‑plant and production‑scale organosilicon synthesis where moisture exclusion is impractical or cost‑prohibitive.

Polycarbosilane and Polysiloxane Chain-End Functionalization Agent

The bifunctional architecture—an Si–H group for hydrosilylation and a trimethylsilyl‑protected end—allows α-trimethylsilylmethyl-ω-dimethylsilyl-terminated polysiloxanes to be synthesized and subsequently converted to reactive alkoxysilyl termini [3]. This step‑economic route to telechelic polymers is uniquely enabled by the compound's molecular structure and is not accessible with symmetric silanes lacking orthogonal functional groups. Procurement of this silane is essential for research groups and manufacturers developing moisture‑curable silicone sealants and thermally conductive interface materials.

Application
Selection Property
Validation Focus
Low‑roughness a‑SiC:H CVD precursor
Carbosilane bridge architecture; Si–CH₂–Si linkage
AFM roughness, film density, hardness
Mild‑condition hydrosilylation
Hydride donor nucleophilicity class (Mayr N reference)
Reaction rate at low catalyst loading; conversion of unactivated alkenes
Moisture‑tolerant organosilicon synthesis
Hydrolytic sensitivity rating ≤4
Ambient handling stability; process scale‑up feasibility
Telechelic polysiloxane end‑capping
Bifunctional Si–H / trimethylsilyl architecture
Orthogonal functionalization efficiency; alkoxysilyl conversion yield
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